Cas no 651780-02-8 (Tert-Butyl 5-bromo-1H-indazole-1-carboxylate)

Tert-Butyl 5-bromo-1H-indazole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 5-bromo-1H-indazole-1-carboxylate
- 1-(tert-Butoxycarbonyl)-5-bromoindazole
- 1-Boc-5-bromo-indazole
- 1H-Indazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
- tert-butyl 6-bromo-1H-indazole-1-carboxylate
- N-Boc-5-bromoindazole
- 1-BOC-5-BROMO-1H-INDAZOLE
- tert-butyl 5-bromoindazole-1-carboxylate
- Tert-Butyl5-Bromo-1H-Indazole-1-Carboxylate
- PubChem20294
- 1-Boc-5-bromoindazole
- 1-N-Boc-5-bromoindazole
- N-BOC-5-BROMO INDAZOLE
- CAQGDWLRIQCXSP-UHFFFAOYSA-N
- OR9627
- VI200
- FT-0646436
- 5-Bromo-indazole-1-carboxylic acid tert-butyl ester
- AMY10162
- BL000250
- 651780-02-8
- 5-Bromo-1-Boc-1H-indazole
- DTXSID90970561
- BBB78002
- PB29521
- SCHEMBL10588
- MFCD08435913
- J-524755
- SY097418
- 5-Bromo-1H-indazole, N1-BOC protected
- AKOS005258574
- CS-0001990
- 1-N-Boc-5-Bromo-1H-Indazole
- AC-9416
- 1,1-dimethylethyl 5-bromo-1H-indazole-1-carboxylate
- 1-(tert-butoxycarbonyl)-5-bromo-indazole
- t-butyl 5-bromo-1h-indazole-1-carboxylate
- A8856
- PS-7148
- N-Boc-5-bromo-1H-indazole
- Tert-Butyl 5-bromo-1H-indazole-1-carboxylate
-
- MDL: MFCD08435913
- インチ: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
- InChIKey: CAQGDWLRIQCXSP-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C([H])=NN2C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 296.01600
- 同位素质量: 296.016
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 44.1
じっけんとくせい
- 密度みつど: 1.46
- Boiling Point: 377℃
- フラッシュポイント: 182℃
- Refractive Index: 1.599
- PSA: 44.12000
- LogP: 3.58200
Tert-Butyl 5-bromo-1H-indazole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM100753-10g |
tert-butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 98% | 10g |
$*** | 2023-05-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072050-250mg |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 250mg |
¥79.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072050-25g |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 25g |
¥2264.00 | 2024-05-05 | |
eNovation Chemicals LLC | Y1125418-25g |
1-Boc-5-bromo-1H-indazole |
651780-02-8 | 95% | 25g |
$445 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN201208411-10G |
tert-butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 10g |
¥ 1,082.00 | 2023-03-14 | |
Apollo Scientific | OR9627-1g |
5-Bromo-1H-indazole, N1-BOC protected |
651780-02-8 | 95 | 1g |
£15.00 | 2025-02-21 | |
Chemenu | CM100753-25g |
tert-butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 98% | 25g |
$383 | 2021-08-06 | |
Ambeed | A635528-10g |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 10g |
$180.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK390-50mg |
Tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 50mg |
55.0CNY | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RK390-1g |
Tert-Butyl 5-bromo-1H-indazole-1-carboxylate |
651780-02-8 | 97% | 1g |
279.0CNY | 2021-08-05 |
Tert-Butyl 5-bromo-1H-indazole-1-carboxylate 関連文献
-
Yue Wang,Bing Xu,Ru Sun,Yu-Jie Xu,Jian-Feng Ge J. Mater. Chem. B 2020 8 7466
Tert-Butyl 5-bromo-1H-indazole-1-carboxylateに関する追加情報
Tert-Butyl 5-bromo-1H-indazole-1-carboxylate: A Comprehensive Overview
Tert-butyl 5-bromo-1H-indazole-1-carboxylate, identified by the CAS registry number 651780-02-8, is a significant compound in the realm of organic chemistry. This compound belongs to the class of indazole derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, material science, and organic synthesis. The structure of this compound comprises a bromine atom at the 5-position of the indazole ring, with a tert-butyl ester group attached at the 1-position. This unique combination of functional groups renders it highly reactive and amenable to various synthetic transformations.
Recent advancements in synthetic methodologies have underscored the importance of indazole derivatives as key intermediates in the construction of bioactive molecules. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Organic Letters have highlighted the role of brominated indazoles in the development of potential anticancer agents. The bromine atom at the 5-position serves as an electrophilic site, facilitating nucleophilic substitutions that are pivotal in constructing complex molecular architectures.
The synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate typically involves a multi-step process, often starting from indazole itself. The introduction of the bromine atom is achieved through electrophilic substitution reactions, while the tert-butyl ester group is introduced via acylation or esterification techniques. These steps are meticulously optimized to ensure high yields and purity, which are critical for downstream applications.
In terms of applications, this compound has found utility in various fields. In drug discovery, it serves as a valuable intermediate for the synthesis of bioactive molecules targeting diverse therapeutic areas, including oncology and neurodegenerative diseases. Its role as a building block in organic synthesis cannot be overstated, as it enables chemists to access complex molecular frameworks with precision and efficiency.
The latest research trends indicate a growing interest in exploring the electronic properties of brominated indazoles. Studies conducted using computational chemistry tools have revealed that the bromine atom significantly alters the electronic distribution within the indazole ring, enhancing its reactivity towards nucleophilic attacks. This insight has paved the way for innovative synthetic strategies that leverage these electronic effects to construct novel compounds with tailored functionalities.
Beyond its role in drug discovery, tert-butyl 5-bromo-1H-indazole-1-carboxylate has also emerged as a promising candidate in material science. Its ability to form stable coordination complexes with transition metals has led to its exploration as a potential component in catalytic systems and functional materials. Researchers have reported its use in designing metalloporphyrins and other supramolecular assemblies, highlighting its versatility across disciplines.
In conclusion, tert-butyl 5-bromo-1H-indazole-1-carboxylate stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, coupled with its diverse applications, positions it as an indispensable tool in contemporary research. As scientific advancements continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations across multiple fields.
651780-02-8 (Tert-Butyl 5-bromo-1H-indazole-1-carboxylate) Related Products
- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)
- 2229198-86-9(2-(2,3-dihydro-1-benzofuran-7-yl)propanal)
- 2639448-13-6(tert-butyl 3-(cyanomethyl)aminopropanoate)
- 887974-28-9((5-(2-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol)
- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)
- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)
- 2126161-05-3(tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate)
- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)
- 2172468-65-2(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}pentanoic acid)
- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)
